molecular formula C11H15Cl2N B3265246 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride CAS No. 40297-15-2

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

Cat. No. B3265246
CAS RN: 40297-15-2
M. Wt: 232.15 g/mol
InChI Key: RRDQDSKBBBBIMD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is an organic compound with a molecular weight of 232.15 . It is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-chlorophenyl)cyclopentanamine hydrochloride . Its InChI code is 1S/C11H14ClN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H . This indicates that the molecule consists of a cyclopentane ring with an amine group and a 4-chlorophenyl group attached.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 232.15 . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.

Scientific Research Applications

Molecular Structure Analysis

The compound N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, closely related to 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, exhibits interesting molecular structure characteristics. Its amide group aligns coplanarly with the chlorophenyl group, and the cyclopentanone ring takes a twist conformation. This structural formation, including weak intramolecular hydrogen bonding, is significant in understanding the compound's molecular interactions and properties (Lintao Yu, Jiang-Tao Wei, Xiangge Zhou, 2008).

Synthesis Techniques

A study on the asymmetric synthesis of Clopidogrel Hydrogen Sulfate presents a method involving a Strecker reaction, which could be relevant for synthesizing derivatives of this compound. This method demonstrates the utility of similar compounds in synthesizing complex pharmaceutical agents (S. Sashikanth et al., 2013).

Antibacterial Applications

Research on novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, akin to the structure of this compound, indicates potential antibacterial applications. These compounds exhibited significant activity against bacteria like Pseudomonas aeruginosa and Escherichia coli, suggesting similar possibilities for this compound (K. Mehta, 2016).

Chemical Reaction Kinetics

A study investigating the kinetics of reactions involving similar chlorophenyl compounds with alicyclic amines provides insights into the reactivity of this compound. This research can inform on the compound's behavior in various chemical environments, crucial for its application in synthetic chemistry (E. Castro et al., 2001).

Environmental Remediation

In a study focusing on eco-friendly polythiophene(keto-amine)s based on the cyclopentanone moiety, applications in environmental remediation were explored. This indicates the potential for derivatives of this compound in addressing environmental challenges, such as pollutant removal (M. Hussein, 2018).

Catalysis

Research on palladium-tetraphosphine catalyzed allylic substitution in water using alicyclic amines reveals the potential of this compound in catalysis. Such catalysts could be significant in various organic synthesis processes (M. Feuerstein et al., 2001).

Safety and Hazards

Safety information indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-chlorophenyl)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDQDSKBBBBIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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